molecular formula C27H30N2O7 B265542 methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No. B265542
M. Wt: 494.5 g/mol
InChI Key: NKJJDZJRGGTHAS-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MHPB, and it is a synthetic compound that belongs to the class of pyrrole derivatives.

Mechanism of Action

The mechanism of action of MHPB is complex and not fully understood. However, it is believed that MHPB exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. MHPB has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
MHPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MHPB can inhibit the growth of cancer cells and modulate the release of various cytokines and chemokines. In vivo studies have shown that MHPB can reduce inflammation, modulate the immune system, and improve cognitive function.

Advantages and Limitations for Lab Experiments

MHPB has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MHPB is also associated with several limitations, including its relatively low yield, high cost, and limited availability.

Future Directions

There are several future directions for the research on MHPB. One potential direction is to further explore the potential applications of MHPB as an anti-cancer agent and as a modulator of the immune system. Another potential direction is to investigate the potential of MHPB as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for MHPB to increase its yield and reduce its cost.

Synthesis Methods

The synthesis of MHPB is a multi-step process that involves various chemical reactions. The first step involves the synthesis of 4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which is then converted to MHPB through esterification with methyl benzoate. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically above 95%.

Scientific Research Applications

MHPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MHPB has been evaluated for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, MHPB has been studied for its potential as a modulator of the immune system and as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, MHPB has been studied for its potential as a modulator of neurotransmitter release and as a potential therapeutic agent for various neurological disorders.

properties

Product Name

methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H30N2O7/c1-34-21-10-8-19(9-11-21)24(30)22-23(18-4-6-20(7-5-18)27(33)35-2)29(26(32)25(22)31)13-3-12-28-14-16-36-17-15-28/h4-11,23,30H,3,12-17H2,1-2H3/b24-22-

InChI Key

NKJJDZJRGGTHAS-GYHWCHFESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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